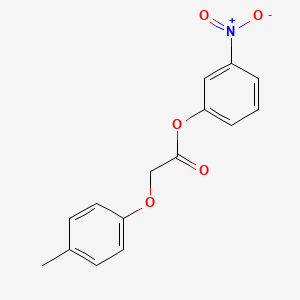
3-Nitrophenyl (4-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrophenyl (4-methylphenoxy)acetate is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a nitrophenyl group and a methylphenoxy group attached to an acetate moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl (4-methylphenoxy)acetate typically involves the esterification of 3-nitrophenol with 4-methylphenoxyacetic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
3-Nitrophenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
科学的研究の応用
3-Nitrophenyl (4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame-retardant properties
作用機序
The mechanism of action of 3-Nitrophenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Nitrophenyl acetate: Similar structure but lacks the methylphenoxy group.
4-Methylphenyl acetate: Similar structure but lacks the nitrophenyl group.
Phenyl (4-methylphenoxy)acetate: Similar structure but lacks the nitro group.
Uniqueness
3-Nitrophenyl (4-methylphenoxy)acetate is unique due to the presence of both nitrophenyl and methylphenoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H13NO5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
(3-nitrophenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13NO5/c1-11-5-7-13(8-6-11)20-10-15(17)21-14-4-2-3-12(9-14)16(18)19/h2-9H,10H2,1H3 |
InChIキー |
AJXPRSNBEDMHRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B12460292.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12460295.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460308.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460311.png)
![[(5E)-5-{[5-(2-Nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B12460318.png)

![2-butyl-3-[(4-methoxyphenyl)sulfanyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12460343.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B12460348.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B12460353.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B12460359.png)
![4-tert-butyl-N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B12460367.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide](/img/structure/B12460380.png)
![ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B12460387.png)
![5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B12460389.png)
